BenchChemオンラインストアへようこそ!

3,4-Dihydro-1H-1,3,4-benzotriazepine-2,5-dione

Medicinal Chemistry CCK2 Receptor Antagonism Scaffold Design

Scientists procure this unsubstituted bicyclic core (CAS 18852-14-7) for its unique synthetic simplicity. Unlike substituted analogs, this minimal scaffold is inherently achiral, eliminating costly chiral resolution in CCK2 antagonist campaigns. Its exclusive, predictable N-3 regioselectivity enables modular, high-fidelity library synthesis. This generic substitution eliminates reactivity ambiguity, making it the definitive starting point for fundamental heterocyclic chemistry and medicinal lead optimization.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 18852-14-7
Cat. No. B13577758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-1H-1,3,4-benzotriazepine-2,5-dione
CAS18852-14-7
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NNC(=O)N2
InChIInChI=1S/C8H7N3O2/c12-7-5-3-1-2-4-6(5)9-8(13)11-10-7/h1-4H,(H,10,12)(H2,9,11,13)
InChIKeyCVZWVWUMINKTDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-1H-1,3,4-benzotriazepine-2,5-dione (CAS 18852-14-7) Procurement and Core Utility


3,4-Dihydro-1H-1,3,4-benzotriazepine-2,5-dione is the unsubstituted parent scaffold of the 1,3,4-benzotriazepine-2,5-dione class. It is a bicyclic heterocycle (C8H7N3O2, MW 177.16) distinguished by a seven-membered triazepine ring fused to a benzene ring. Unlike its heavily substituted analogs, this compound serves as the minimal functional core, providing a versatile and synthetically tractable entry point for generating diverse chemical libraries [1]. Its primary value in scientific procurement lies in its role as a well-characterized intermediate for medicinal chemistry campaigns, particularly those targeting CCK2 receptor antagonism, as well as for fundamental studies of benzotriazepine reactivity and ring-contraction chemistry [2].

Why In-Class Analogs Cannot Be Casually Substituted for 3,4-Dihydro-1H-1,3,4-benzotriazepine-2,5-dione


Generic substitution of 3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione with more complex 1,3,4-benzotriazepine derivatives or related heterocycles (e.g., benzodiazepines) is not scientifically equivalent. The unsubstituted scaffold provides unique, position-specific chemical reactivity that is lost or altered upon derivatization. For instance, alkylation of this specific scaffold occurs exclusively at the N-3 position, a regioselectivity that dictates downstream analog synthesis and is not predictable for other 1,3,4-benzotriazepine isomers or their substituted variants [1]. Furthermore, the 1,3,4-benzotriazepine core itself represents a critical scaffold evolution: unlike the well-established chiral 1,4-benzodiazepine-based CCK2 antagonists (e.g., L-365,260, YF476), the 1,3,4-benzotriazepine system is inherently achiral, circumventing costly and often inefficient chiral resolution steps during lead optimization [2]. This achirality is a fundamental property conferred by the core scaffold, making it a distinct and valuable starting point for medicinal chemistry.

Quantitative Differentiation of 3,4-Dihydro-1H-1,3,4-benzotriazepine-2,5-dione Against Key Comparators


Scaffold Achirality: A Fundamental Advantage Over 1,4-Benzodiazepine-Based CCK2 Antagonists

The 1,3,4-benzotriazepine core, of which 3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione is the parent, is an achiral scaffold. This contrasts directly with the well-established class of 1,4-benzodiazepine-based CCK2 antagonists (e.g., L-365,260, YF476, YM022), which possess a chiral center at the C3 position of the diazepine ring and thus exist as racemic mixtures or require costly asymmetric synthesis for enantiopure material [1]. The achiral nature of the 1,3,4-benzotriazepine scaffold eliminates the requirement for stereoselective synthesis or chiral resolution, providing a fundamental advantage in the efficient generation of structurally diverse compound libraries for lead optimization [2].

Medicinal Chemistry CCK2 Receptor Antagonism Scaffold Design

Regioselective N3-Alkylation: Defined Synthetic Handling vs. Benzodiazepine and Quinazolinone Scaffolds

A critical point of differentiation for 3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione is its well-defined, exclusive alkylation at the N-3 position. Studies by Karp (1996) demonstrated that alkylation of this scaffold occurs solely at the N-3 nitrogen, with no competitive alkylation at N-1 or O-sites [1]. This is in stark contrast to its 2-thio analog, where alkylation proceeds on the exocyclic sulfur, and to structurally similar 1,4-benzodiazepine-2,5-diones or quinazoline-2,4-diones, which exhibit different regiochemical preferences that can lead to complex product mixtures or unintended ring-contractions [2].

Synthetic Chemistry Alkylation Regioselectivity

Scaffold Potency in CCK2 Antagonism: Nanomolar Affinity Maintained Despite Achirality

Despite the switch from a chiral 1,4-benzodiazepine to an achiral 1,3,4-benzotriazepine core, optimized derivatives maintain potent nanomolar affinity for the human CCK2 receptor. For instance, a representative 1,3,4-benzotriazepine-based CCK2 antagonist from the optimization series exhibited a Ki of 5.8 nM [1]. This affinity is comparable to the well-known 1,4-benzodiazepine-based antagonist L-365,260 (Ki values reported as 1.9-2 nM) [2]. The achiral benzotriazepine scaffold thus does not sacrifice target engagement, validating it as a competent pharmacophore replacement for the chiral benzodiazepine core.

Receptor Pharmacology CCK2 Antagonist Binding Affinity

Selectivity Profile: Class-Level Inference for CCK2 over CCK1 Receptor Subtype

A key differentiator for the 1,3,4-benzotriazepine class, as reported in the foundational studies, is high selectivity for the CCK2 receptor over the CCK1 receptor [1]. While quantitative selectivity ratios (e.g., CCK1 Ki / CCK2 Ki) are not explicitly defined for the unsubstituted parent scaffold, the class is characterized by this property. For comparison, the benzodiazepine YM022 shows a Ki of 68 pM for CCK2 and 63 nM for CCK1, representing a >900-fold selectivity [2]. The 1,3,4-benzotriazepine scaffold is designed to mimic and potentially improve this selectivity profile, a critical parameter for reducing off-target effects in pharmacological studies.

Receptor Selectivity CCK1 CCK2 Pharmacology

Recommended Application Scenarios for 3,4-Dihydro-1H-1,3,4-benzotriazepine-2,5-dione


Medicinal Chemistry: Scaffold for Achiral CCK2 Antagonist Libraries

As a validated, achiral core for CCK2 receptor ligands, 3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione is ideal for generating focused libraries of CCK2 antagonists. Its achirality simplifies synthesis and SAR studies [1], while its exclusive N-3 alkylation enables predictable, modular derivatization [2].

Chemical Biology: Development of Novel CCK2 Receptor Probes

Given the class-level inference of high CCK2 selectivity [1], this parent scaffold serves as an excellent starting point for the design of novel, selective chemical probes. Researchers can leverage the core's synthetic tractability to install reporter tags (e.g., fluorophores, biotin) for target engagement studies, building on the nanomolar potency established for optimized derivatives [3].

Synthetic Methodology: Studies in Heterocyclic Chemistry and Ring Transformations

The unique reactivity of 3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione, including its regioselective alkylation [1] and susceptibility to ring-contraction into quinazoline-2,4-diones [2], makes it a valuable substrate for fundamental research in heterocyclic chemistry and for developing new synthetic methodologies.

Quote Request

Request a Quote for 3,4-Dihydro-1H-1,3,4-benzotriazepine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.